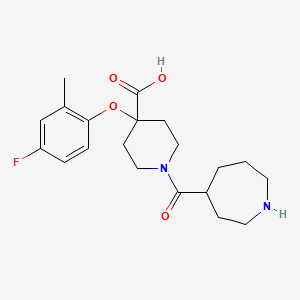![molecular formula C18H26ClN3O2 B5375852 9-(5-chloro-2-methoxybenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5375852.png)
9-(5-chloro-2-methoxybenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(5-chloro-2-methoxybenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane, also known as CDMTU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
9-(5-chloro-2-methoxybenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane has been studied extensively for its potential applications in various fields. In medicinal chemistry, 9-(5-chloro-2-methoxybenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, 9-(5-chloro-2-methoxybenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane has been used to study the role of nitric oxide in cellular signaling pathways. In pharmacology, 9-(5-chloro-2-methoxybenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane has been investigated as a potential vasodilator and anti-inflammatory agent.
Mécanisme D'action
9-(5-chloro-2-methoxybenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane exerts its effects by inhibiting the activity of nitric oxide synthase, which is an enzyme involved in the production of nitric oxide. Nitric oxide is a signaling molecule that plays a critical role in various physiological processes, including vasodilation, neurotransmission, and immune response. By inhibiting the activity of nitric oxide synthase, 9-(5-chloro-2-methoxybenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane reduces the production of nitric oxide, leading to a decrease in vasodilation and inflammation.
Biochemical and Physiological Effects
9-(5-chloro-2-methoxybenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane has been shown to have several biochemical and physiological effects, including vasodilation, anti-inflammatory activity, and inhibition of cancer cell growth. In animal studies, 9-(5-chloro-2-methoxybenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane has been shown to increase blood flow and reduce inflammation in various tissues. Additionally, 9-(5-chloro-2-methoxybenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane has been shown to inhibit the growth of cancer cells in vitro and in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
9-(5-chloro-2-methoxybenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane has several advantages for use in lab experiments, including its high degree of purity and stability. Additionally, 9-(5-chloro-2-methoxybenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane is relatively easy to synthesize, making it a cost-effective option for researchers. However, 9-(5-chloro-2-methoxybenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane also has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 9-(5-chloro-2-methoxybenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane. One potential area of investigation is the development of 9-(5-chloro-2-methoxybenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of 9-(5-chloro-2-methoxybenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane and to identify potential side effects and drug interactions. Finally, the synthesis of 9-(5-chloro-2-methoxybenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane derivatives with improved solubility and bioavailability may lead to the development of more effective drugs.
Méthodes De Synthèse
The synthesis of 9-(5-chloro-2-methoxybenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane involves a multi-step process that starts with the reaction of 5-chloro-2-methoxybenzoyl chloride with 1,4-dimethylpiperazine to form 9-(5-chloro-2-methoxybenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane. The compound is then purified by recrystallization to obtain a white solid with a high degree of purity.
Propriétés
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undecan-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O2/c1-20-10-11-21(2)18(13-20)6-8-22(9-7-18)17(23)15-12-14(19)4-5-16(15)24-3/h4-5,12H,6-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLZZBHDJLKLHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2(C1)CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(anilinocarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5375773.png)
![1'-(cyclopropylcarbonyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5375781.png)
![N-benzyl-N-methyl-5-{[methyl(2-phenylethyl)amino]methyl}isoxazole-3-carboxamide](/img/structure/B5375787.png)
![[1-(6-methoxypyrimidin-4-yl)-3-(2-methylbenzyl)piperidin-3-yl]methanol](/img/structure/B5375803.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(2-thienylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5375816.png)
![{4-oxo-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5375819.png)
![ethyl 2-(3,5-diiodo-4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5375827.png)
![1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-N-methylpyrrolidine-3-carboxamide](/img/structure/B5375843.png)

![N-(5-methyl-2-pyridinyl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5375846.png)
![4-oxo-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5375860.png)

![1-(2,5-dimethylpyrimidin-4-yl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5375879.png)
![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5375886.png)